N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(1-quinazolin-4-ylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(10-12)16-14-5-1-2-6-15(14)17-11-18-16/h1-2,5-6,11-13,19H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEKAPIVSDFRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Ring Formation
Quinazolin-4-yl derivatives are typically synthesized from anthranilic acid or 2-aminobenzonitrile precursors. A modified route inspired by involves:
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Hydrazinolysis of ethyl quinazoline-2,4-dione : Reacting ethyl quinazoline-2,4-dione with hydrazine hydrate under reflux to yield 2,4-dihydrazinylquinazoline.
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Piperidine functionalization : Treating the hydrazine intermediate with 3-aminopiperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield.
Key characterization data :
Alternative Route via Nucleophilic Aromatic Substitution
A patent-derived method employs:
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Halogenation : 4-chloroquinazoline is reacted with 3-aminopiperidine in tetrahydrofuran (THF) at 60°C.
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Catalytic optimization : Using triethylamine (TEA) as a base improves nucleophilic displacement, yielding 82% of the quinazolin-4-yl-piperidine intermediate.
Reaction conditions :
Preparation of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride serves as the sulfonating agent. A two-step synthesis adapted from involves:
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Oxidation of cyclopropanethiol : Reacting cyclopropanethiol with hydrogen peroxide (30%) in acetic acid at 0°C to form cyclopropanesulfonic acid.
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Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl5) in dichloromethane (DCM) at −10°C, achieving 90% purity.
Safety note : PCl5 reactions require strict moisture control to avoid HCl gas release.
Sulfonamide Coupling Reaction
Direct Sulfonylation
The quinazolin-4-yl-piperidine intermediate is reacted with cyclopropanesulfonyl chloride under basic conditions:
Microwave-Assisted Coupling
To enhance efficiency, a microwave method (150 W, 100°C, 30 min) reduces reaction time to 30 minutes with comparable yield (73%).
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic consistency :
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FT-IR : Sulfonamide S=O stretches at 1360 cm⁻¹ and 1150 cm⁻¹.
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1H-NMR : Cyclopropane protons appear as a multiplet at δ 1.2–1.5.
Purity assessment :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Key Molecular Properties
*Hypothetical formula based on structural analysis.
Key Observations:
Substituent Diversity: The target compound features a quinazolin-4-yl group, which is bulkier and more aromatic than the substituents in the analogs. This may enhance π-π stacking interactions in biological targets compared to the 2-cyanopyridin-3-yl group in or the sulfone-containing thiane group in . The 2-cyanopyridin-3-yl group in contains a nitrile, a strong electron-withdrawing group that could influence electronic properties and reactivity.
Molecular Weight and Complexity: The target compound has a lower molecular weight than (344.41 vs. 350.5) but higher than (306.39). This positions it within the typical range for drug-like molecules (300–500 Da).
Functional Implications
Table 2: Hypothetical Pharmacological Profiles
Critical Differences:
- Solubility : The sulfone group in likely improves aqueous solubility compared to the hydrophobic quinazoline in the target compound.
- Target Selectivity : The quinazoline core in the target compound may confer selectivity for kinases over other enzymes, whereas ’s nitrile group could favor interactions with cysteine proteases or metalloenzymes.
Q & A
Q. Advanced
- In vitro: Microsomal stability assays (human liver microsomes), Caco-2 permeability for absorption.
- In vivo: Rodent models for bioavailability and tissue distribution. LC-MS/MS quantifies plasma/tissue concentrations. Adjusting logP via substituent modifications (e.g., adding methyl groups) enhances bioavailability .
How can computational modeling guide the design of analogs with improved activity?
Advanced
Molecular dynamics simulations predict binding modes to targets like kinases. QSAR models correlate structural features (e.g., cyclopropane ring size, sulfonamide pKa) with activity. Virtual libraries of analogs prioritize candidates for synthesis, reducing experimental workload .
What protocols ensure compound stability during storage and handling?
Basic
Store lyophilized powder at -20°C under argon to prevent oxidation. For solutions, use anhydrous DMSO (stored at 4°C) to avoid hydrolysis. Regular NMR/HPLC checks every 6 months detect degradation (e.g., cyclopropane ring opening) .
How does modifying the quinazoline or cyclopropane group impact bioactivity?
Q. Advanced
- Quinazoline substitution: Electron-withdrawing groups (e.g., -Cl at C6) enhance kinase inhibition by increasing electrophilicity.
- Cyclopropane modification: Replacing cyclopropane with spirocyclic rings alters conformational flexibility, affecting target engagement. SAR studies require systematic analog synthesis and enzymatic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
